Norlaureline

Description

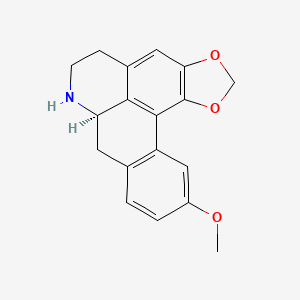

Structure

3D Structure

Properties

CAS No. |

65012-41-1 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

(12R)-17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |

InChI |

InChI=1S/C18H17NO3/c1-20-12-3-2-10-6-14-16-11(4-5-19-14)7-15-18(22-9-21-15)17(16)13(10)8-12/h2-3,7-8,14,19H,4-6,9H2,1H3/t14-/m1/s1 |

InChI Key |

RXJUIQSLHGASSV-CQSZACIVSA-N |

SMILES |

COC1=CC2=C(CC3C4=C2C5=C(C=C4CCN3)OCO5)C=C1 |

Isomeric SMILES |

COC1=CC2=C(C[C@@H]3C4=C2C5=C(C=C4CCN3)OCO5)C=C1 |

Canonical SMILES |

COC1=CC2=C(CC3C4=C2C5=C(C=C4CCN3)OCO5)C=C1 |

Synonyms |

norlaureline |

Origin of Product |

United States |

Occurrence, Isolation, and Structural Elucidation Methodologies

Spectroscopic and Spectrometric Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the identification and structural elucidation of small organic compounds, including natural products like Norlaureline asianpubs.orgnih.gov. This technique provides detailed information about the number and type of atoms, their connectivity, and their spatial arrangement within a molecule nih.gov.

For this compound, Proton Nuclear Magnetic Resonance (PMR) data has been crucial in establishing its structure researchgate.net. While specific chemical shift data for this compound were not detailed in the available literature snippets, the application of PMR (¹H NMR) is fundamental for identifying proton environments, their multiplicities (indicating neighboring protons), and coupling constants (revealing connectivity) nih.gov. Beyond ¹H NMR, comprehensive structural assignments of complex natural products often involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) scite.ai. These advanced techniques allow for the correlation of proton and carbon signals, providing definitive evidence for the carbon skeleton and the positions of substituents, thereby confirming the proposed structure scite.ai. Benchtop NMR spectroscopy has also evolved as a powerful tool for structural elucidation in chemical research researchgate.net.

Mass Spectrometry (MS) for Molecular Identification (e.g., LC-ESI-MS)

Mass Spectrometry (MS) plays a critical role in determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation patterns, which are indicative of its structural features. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a widely used hyphenated technique that combines the separation power of liquid chromatography with the high mass accuracy and sensitivity of mass spectrometry jscimedcentral.comthepharmajournal.com. This combination is particularly effective for analyzing complex mixtures, allowing for the separation and subsequent identification of individual components thepharmajournal.com.

In the context of this compound, LC-ESI-MS has been employed for its identification. Specifically, this compound (or its isomer, Xylopine) has been identified with a protonated molecular ion [M+H] at m/z 296 researchgate.net. This precise mass-to-charge ratio is crucial for confirming the molecular formula (C₁₈H₁₇NO₃) and distinguishing it from other compounds asianpubs.orgresearchgate.net. The use of tandem mass spectrometry (LC-ESI-MS/MS) can further provide detailed fragmentation patterns, which serve as a unique fingerprint for structural confirmation and differentiation from isomers jscimedcentral.combioconductor.orgprosense.com.tr.

Table 1: Mass Spectrometry Data for this compound

| Compound | Ion Type | m/z Value |

| This compound | [M+H] | 296 |

Other Advanced Spectroscopic Approaches

Beyond NMR and MS, other spectroscopic techniques contribute significantly to the comprehensive structural elucidation of this compound. Ultraviolet (UV) and Infrared (IR) spectroscopy are routinely used to provide complementary information about the presence of specific functional groups and chromophores within the molecule.

For this compound, both UV and IR spectral data have been interpreted to establish its structure researchgate.net. UV spectroscopy can indicate the presence of conjugated systems, aromatic rings, or other chromophores, providing information about the electronic transitions within the molecule. IR spectroscopy, on the other hand, identifies characteristic functional groups such as hydroxyl, carbonyl, or amine groups, based on their unique vibrational frequencies researchgate.net. The interpretation of these spectral data, in conjunction with NMR and MS, allows chemists to piece together the complete structure of this compound, confirming its identity and stereochemistry researchgate.netresearchgate.net. Computer-aided structure elucidation (CASE) systems often integrate data from NMR, MS, and IR to facilitate and enhance the process of molecular structure determination asianpubs.org.

Biosynthetic Pathways

General Overview of Alkaloid Biosynthesis Relevant to Norlaureline

Alkaloids are a diverse group of natural products, predominantly found in plants, that contain at least one nitrogen atom, often within a heterocyclic ring. wikipedia.orggcwgandhinagar.com Their biosynthesis typically begins with amino acids such as tyrosine, tryptophan, phenylalanine, lysine, and ornithine. wikipedia.orggcwgandhinagar.comimperial.ac.uk The pathways are highly varied, involving a wide range of enzyme families. nih.gov

Aporphine (B1220529) alkaloids, including this compound, are derived from benzylisoquinoline alkaloids (BIAs). wikipedia.orgacs.orgfrontiersin.orgjscimedcentral.com The initial steps in BIA biosynthesis involve the condensation of two L-tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. This crucial step is catalyzed by norcoclaurine synthase (NCS), leading to the formation of (S)-norcoclaurine. acs.orgfrontiersin.orgnih.gov Subsequent methylation reactions, often catalyzed by S-adenosyl methionine (SAM)-dependent O-methyltransferases, convert (S)-norcoclaurine to (S)-coclaurine and then to (S)-reticuline. acs.org (S)-Reticuline is a pivotal intermediate from which various classes of tetrahydroisoquinoline alkaloids, including aporphines, diverge. acs.orgoup.com

Proposed Biosynthetic Precursors and Intermediates

This compound, as an aporphine alkaloid, is understood to be derived from benzylisoquinoline precursors. The general pathway to aporphine alkaloids involves an intramolecular oxidative phenol (B47542) coupling of a benzylisoquinoline intermediate, typically (S)-reticuline. wikipedia.orgacs.orgoup.com This coupling results in the formation of the characteristic tetracyclic aporphine core. acs.org

While norbelladine (B1215549) is a key entry compound for the biosynthesis of Amaryllidaceae alkaloids, it is distinct from the primary pathway leading to aporphine alkaloids like this compound. Norbelladine is formed from the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), catalyzed by enzymes such as norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). researchgate.netnih.govfrontiersin.orgnih.govjst.go.jp This intermediate then undergoes further modifications, including O- and N-methylations, and C-C and C-O bond formations, to yield various Amaryllidaceae alkaloid types. researchgate.netfrontiersin.org Although both pathways utilize tyrosine-derived precursors, the specific cyclization and subsequent modifications differentiate them.

The biosynthesis of aporphine alkaloids is thought to proceed from reticuline (B1680550), which undergoes oxidation to form a mesomery-stabilized diradical, followed by cyclization to yield the aporphine skeleton. wikipedia.org For instance, (S)-reticuline is converted to (S)-corytuberine via an intramolecular C-C coupling. acs.org

Enzymatic Transformations in this compound Formation

The formation of the aporphine alkaloid skeleton from benzylisoquinoline precursors is primarily driven by specific enzymatic transformations, notably oxidative phenol coupling reactions. Cytochrome P450 monooxygenases (CYPs) play a critical role in these transformations. acs.orgfrontiersin.orgoup.comnih.govnih.gov

The CYP80 family of enzymes is particularly implicated in initiating the formation of aporphine alkaloids through intramolecular C-C phenol coupling. acs.orgfrontiersin.orgoup.comnih.gov For example, CYP80G2 (corytuberine synthase) has been shown to catalyze the conversion of (S)-reticuline to (S)-corytuberine via this C-C coupling mechanism. acs.orgacs.org Other CYP80 enzymes, such as AcCYP80G7 and AcCYP80Q8 from Aristolochia contorta, have been identified to directly catalyze the formation of aporphine alkaloid skeletons, yielding compounds like corytuberine (B190840) and glaziovine. frontiersin.orgnih.gov

Beyond the core skeleton formation, further enzymatic steps, including methylations and hydroxylations, contribute to the structural diversity of aporphine alkaloids. N-methylation of corytuberine by reticuline N-methyl transferase (RNMT) can lead to other aporphine natural products like magnoflorine. acs.org The involvement of other enzymes like O-methyltransferases (OMTs) and N-methyltransferases (NMTs) in modifying the basic BIA skeleton is also well-established in the broader alkaloid biosynthesis context. frontiersin.orgoup.comresearchgate.netfrontiersin.org

The following table summarizes key compounds and enzymes involved in the biosynthesis of this compound and related alkaloids:

Chemical Synthesis Approaches

Total Synthesis Strategies of Norlaureline and Related Alkaloids

Total synthesis efforts for aporphine (B1220529) alkaloids, including those structurally related to this compound, often leverage established methodologies to build their characteristic 4H-dibenzo[de,g]quinoline core. A common synthetic strategy involves an electrophilic aromatic substitution (EAS) reaction to form the tetrahydroisoquinoline (THIQ) core, followed by an intramolecular phenol (B47542) arylation to complete the aporphine scaffold. nih.gov For instance, the synthesis of aporphine 75 (a general aporphine structure) has been achieved starting from N-tosyl tyramine (B21549), undergoing a Pictet-Spengler cyclization with 2-bromophenylacetaldehyde to yield THIQ 72, and subsequently a palladium-catalyzed intramolecular phenol ortho-arylation to form the aporphine skeleton. nih.gov

Another powerful approach for constructing the aporphine skeleton is the direct intramolecular C-H arylation of unactivated arenes. This method has proven to be a viable and efficient strategy, capable of generating the aporphine framework in high yields, sometimes up to 99%, with minimal catalyst loading (3 to 5 mol%). rsc.org

The biosynthesis of aporphine alkaloids in nature provides inspiration for synthetic routes. These alkaloids are presumed to originate from reticuline (B1680550), which undergoes an intramolecular bis-phenol coupling to construct the core. nih.gov Enzymes from the CYP80G subfamily of cytochrome P450 monooxygenases, such as CYP80G2 (corytuberine synthase), catalyze this intramolecular C-C coupling, converting (S)-reticuline to (S)-corytuberine. nih.gov

The total synthesis of other noraporphine alkaloids, such as (-)-norannuradhapurine, has been accomplished using a radical-initiated cyclization as a key step for the formation of the C ring. nih.gov The Reissert approach is also recognized as an efficient synthetic route for isoquinoline (B145761) alkaloids, which encompass the aporphine class. researchgate.net

Interactive Data Table: General Strategies for Aporphine Alkaloid Total Synthesis

| Strategy | Key Reaction(s) | Example Alkaloid (or intermediate) | Yield (if available) | Citation |

| Electrophilic Aromatic Substitution & Phenol Arylation | Pictet-Spengler, Pd-catalyzed intramolecular phenol ortho-arylation | Aporphine 75 | Moderate | nih.gov |

| Direct Intramolecular C-H Arylation | C-H activation/arylation | Aporphine skeleton | Up to 99% | rsc.org |

| Radical-Initiated Cyclization | Formation of C ring via radical cyclization | (-)-Norannuradhapurine | Not specified | nih.gov |

| Reissert Approach | Reissert compound chemistry | Aporphines (general) | Efficient | researchgate.net |

Synthetic Methodologies for this compound Analogues and Derivatives

The synthetic methodologies employed for this compound analogues and derivatives largely mirror the approaches used for the parent aporphine scaffold, with modifications to the starting materials to introduce varying substituents or structural features. The synthesis of 7,7-dimethylaporphine analogues, for example, has been reported, demonstrating the ability to modify the aporphine core. zobodat.at

General strategies like the direct intramolecular C-H arylation rsc.org or the Pictet-Spengler cyclization followed by intramolecular phenol arylation nih.gov can be adapted for analogue synthesis. By changing the substitution patterns on the aromatic precursors used in these reactions, chemists can systematically explore the chemical space around the this compound structure. This allows for the generation of libraries of analogues with potentially altered biological activities or improved physicochemical properties.

Stereoselective Synthesis in this compound Research

Stereoselectivity is paramount in alkaloid synthesis due to the often complex chiral centers present in natural products. In the context of aporphine alkaloids, stereoselective synthesis has been successfully achieved. For instance, the stereoselective synthesis of (+)-glaucine, another aporphine alkaloid, has been accomplished using a hypervalent iodine(III) reagent-promoted oxidative nonphenolic biaryl coupling reaction. researchgate.net This highlights the utility of specific reagents and reaction conditions to control the stereochemical outcome.

Enzymatic approaches offer a powerful route to high enantioselectivity. The enzymatic, stereoselective synthesis of (S)-norcoclaurine, a benzylisoquinoline alkaloid that serves as a precursor to many isoquinoline and aporphine alkaloids, utilizes the norcoclaurine synthase (NCS) enzyme. mdpi.com This biocatalytic method demonstrates how nature's own synthetic machinery can be harnessed for the production of chiral building blocks. Furthermore, natural biosynthesis pathways, such as the dedicated (R)-route to aporphine alkaloids from (R)-norcoclaurine observed in sacred lotus, underscore the inherent stereocontrol in biological systems. biorxiv.org

Beyond aporphines, general stereoselective methodologies applied to other alkaloid classes are also relevant. For example, the stereocontrolled synthesis of 1-substituted homotropanones, including the natural alkaloid (-)-adaline, employs chiral N-tert-butanesulfinyl imines as intermediates, involving reactions like organolithium and Grignard additions, Mannich reactions, and L-proline intramolecular Mannich cyclization. mdpi.com Recent advancements also include catalytic asymmetric dearomatization reactions, which have been applied to indoles for the synthesis of complex indole (B1671886) alkaloids with high enantioselectivity. jiaolei.group

Novel Synthetic Transformations Applied to Related Alkaloid Scaffolds (e.g., C-H Activation, Dearomatization)

Modern synthetic chemistry has introduced novel transformations that significantly streamline the synthesis of complex natural products like alkaloids. Two prominent examples are C-H activation and dearomatization reactions.

C-H Activation: C-H functionalization has emerged as a highly powerful platform for the rapid synthesis of complex natural products and the diversification of bioactive scaffolds. researchgate.net In alkaloid synthesis, direct intramolecular C-H arylation of unactivated arenes has been successfully applied to generate aporphine alkaloids. rsc.org Beyond aporphines, rhodium-catalyzed C-H bond activation and annulation methods have been developed for the synthesis of protoberberine alkaloids. researchgate.net Palladium-catalyzed C-H activation/cyclization cascades have also been instrumental in the concise synthetic routes to complex hexacyclic Aspidosperma alkaloids. researchgate.net These methods enable the direct functionalization of otherwise inert C-H bonds, significantly reducing the number of synthetic steps and improving atom economy.

Dearomatization: Dearomatization reactions involve the permanent loss of aromaticity in arene reactants to yield structurally complex, sp3-rich molecules. nih.govwikipedia.org This strategy is particularly valuable for accessing three-dimensional molecular scaffolds from readily available flat precursors. nih.govliverpool.ac.uk In alkaloid synthesis, oxidative dearomatization reactions, often followed by subsequent cycloaddition cascades (e.g., Diels-Alder), have been employed in the synthesis of complex diterpenoid alkaloids like aconite alkaloids. nih.gov Dearomatizing amination reactions are another class of transformations that allow for the direct synthesis of spirocyclic amines, which are key motifs in various alkaloid natural products. liverpool.ac.uk Furthermore, catalytic asymmetric dearomatization reactions, particularly of indoles, represent a significant advance in the enantioselective synthesis of indole alkaloids. jiaolei.group Chemo-enzymatic approaches have also integrated enzymatic oxidative dearomatization steps, as seen in the total synthesis of bisorbicillinoids, demonstrating the power of combining chemical and biological methods. beilstein-journals.org

Interactive Data Table: Novel Synthetic Transformations in Alkaloid Synthesis

| Transformation Type | Specific Reaction/Catalyst | Application in Alkaloid Synthesis | Citation |

| C-H Activation | Direct intramolecular C-H arylation | Aporphine alkaloids | rsc.org |

| C-H Activation | Rh-catalyzed C-H bond activation and annulation | Protoberberine alkaloids | researchgate.net |

| C-H Activation | Pd-catalyzed C-H activation/cyclization cascade | Hexacyclic Aspidosperma alkaloids | researchgate.net |

| Dearomatization | Oxidative dearomatization/Diels-Alder cascade | Aconite alkaloids | nih.gov |

| Dearomatization | Dearomatizing amination reactions | Spirocyclic amines (alkaloid motifs) | liverpool.ac.uk |

| Dearomatization | Catalytic asymmetric dearomatization of indoles | Enantioselective indole alkaloid synthesis | jiaolei.group |

| Dearomatization | Enzymatic oxidative dearomatization (chemo-enzymatic) | Bisorbicillinoids (demonstrates concept for natural products) | beilstein-journals.org |

Preclinical Pharmacological Activities and Biological Potency

Antimicrobial Activity

Norlaureline, as a component of the alkaloidal fraction derived from Annona squamosa L., has demonstrated notable antimicrobial capabilities in various in vitro models.

The alkaloidal fraction of Annona squamosa L., which includes this compound, has exhibited significant antibacterial activity against a range of pathogenic bacteria. Studies have evaluated its efficacy against Gram-positive bacteria such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus cereus, as well as Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Helicobacter pylori nih.gov. While the research indicates significant inhibition against these tested microorganisms, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values directly attributable to isolated this compound within these studies are not explicitly detailed in the provided sources nih.gov.

Table 1: Summary of Antibacterial Efficacy of Annona squamosa Alkaloidal Fraction (containing this compound)

| Pathogen | Activity Observed | Specific MIC/MBC for this compound | Source |

| Staphylococcus aureus | Significant Inhibition | Not explicitly detailed | nih.gov |

| MRSA | Significant Inhibition | Not explicitly detailed | nih.gov |

| Escherichia coli | Significant Inhibition | Not explicitly detailed | nih.gov |

| Bacillus cereus | Significant Inhibition | Not explicitly detailed | nih.gov |

| Pseudomonas aeruginosa | Significant Inhibition | Not explicitly detailed | nih.gov |

| Helicobacter pylori | Significant Inhibition | Not explicitly detailed | nih.gov |

Investigations into the cellular mechanisms underlying the antibacterial effects of the alkaloidal fraction containing this compound have revealed significant alterations in bacterial cell integrity. Scanning Electron Microscopy (SEM) analyses demonstrated that exposure of bacterial cells to these substances led to pronounced morphological changes in the cell wall nih.gov. These changes included swelling of the cells, rupture of the cell wall, and subsequent cell lysis nih.gov. Furthermore, the observed effects were consistent with the induction of apoptosis in the targeted bacterial cells, indicating a potential mechanism of action involving programmed cell death pathways in bacteria nih.gov.

Antibacterial Efficacy in In Vitro Models (e.g., against Staphylococcus aureus, MRSA, E. coli)

Antioxidant Potential

Beyond its antimicrobial properties, this compound, as part of the alkaloidal fraction of Annona squamosa L., has also shown promising antioxidant potential.

The antioxidant activity of the alkaloidal fraction from Annona squamosa L., which contains this compound, has been evaluated using various radical scavenging assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Superoxide Dismutase (SOD) assays nih.gov. These assays confirmed that the alkaloidal fraction exhibited good antioxidant activity nih.gov. Specifically, this compound itself has been directly associated with DPPH scavenging activity. However, precise IC50 values or detailed quantitative data for this compound's radical scavenging capacity within the provided research findings are not explicitly available nih.gov.

Table 2: Summary of Antioxidant Potential of Annona squamosa Alkaloidal Fraction (containing this compound)

| Assay Performed | Activity Observed | Specific IC50 for this compound | Source |

| DPPH Assay | Good Antioxidant Activity | Not explicitly detailed | nih.gov |

| SOD Assay | Good Antioxidant Activity | Not explicitly detailed | nih.gov |

While the alkaloidal fraction containing this compound has demonstrated general antioxidant activity through radical scavenging, detailed studies specifically elucidating this compound's direct modulation of oxidative stress pathways or its impact on key oxidative stress biomarkers beyond general antioxidant assays are not explicitly provided in the current search results. Research on oxidative stress modulation often involves examining the regulation of reactive oxygen species (ROS) levels, the activity of antioxidant enzymes, or the expression of genes involved in redox homeostasis. The available information primarily focuses on the compound's ability to scavenge free radicals nih.gov.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Antiproliferative and Cytotoxic Effects in Cellular Models

This compound is a constituent of Annona squamosa Linn., a plant that has been investigated for its potential as an anticancer agent. While Annona squamosa contains various phytochemicals, including Annonaceous acetogenins, which have shown promising results in targeting proteins like the estrogen receptor (ERα) and impeding the proliferation of breast cancer cells, specific research findings detailing the direct antiproliferative or cytotoxic effects of isolated this compound in various cellular models are not explicitly provided in the available search results. Studies on antiproliferative and cytotoxic effects typically involve assessing cell viability, cell cycle distribution, and the induction of apoptosis in cancer cell lines. The provided information mentions this compound as a compound identified within Annona squamosa but does not offer specific data on its individual efficacy in these contexts.

In Vitro Cancer Cell Line Studies (e.g., Monocytic Leukemia, Hepatocarcinoma)

Research into the cytotoxic effects of various compounds on cancer cell lines, including monocytic leukemia (e.g., THP-1 cells) and hepatocarcinoma (e.g., HepG2, Hep3B cells), is a crucial aspect of preclinical drug discovery atcc.orgnih.govnih.gov. While numerous studies investigate the inhibitory effects of different compounds on the proliferation of these cancer cell lines, specific detailed research findings, such as IC50 values, for this compound against monocytic leukemia cell lines (e.g., THP-1) or hepatocarcinoma cell lines (e.g., HepG2, Hep3B) were not found in the conducted searches atcc.orgimrpress.comfrontiersin.orgdepmap.org. Studies generally discuss the evaluation of various compounds or plant extracts for their cytotoxic potential against different cancer cell types nih.govnih.govimrpress.comresearchgate.netstormtherapeutics.com.

Molecular Target Identification through In Silico Screening (e.g., Platelet-Derived Growth Factor Receptor β Inhibition)

In silico screening, including molecular docking, is a computational approach used to predict the binding affinity and interactions between small molecules and target proteins, aiding in the identification of potential drug candidates nih.govmdpi.comnih.govfrontiersin.orgarxiv.org. Platelet-Derived Growth Factor Receptor beta (PDGFRβ) is a receptor tyrosine kinase implicated in various cancers and is considered a potential therapeutic target nih.gov. While in silico methods are widely employed to identify inhibitors for targets like PDGFRβ, the conducted searches did not yield specific detailed research findings demonstrating this compound as an identified inhibitor of PDGFRβ through in silico screening nih.gov. Other compounds have been identified as PDGFRβ inhibitors through such computational approaches nih.gov.

Antiviral Properties in In Vitro Models (e.g., Dengue Virus, HIV-1)

The investigation of antiviral properties in in vitro models is essential for identifying compounds with potential therapeutic applications against viral infections such as Dengue virus (DENV) and Human Immunodeficiency Virus type 1 (HIV-1) plos.orgscielo.brresearchgate.netnih.govresearchgate.netmdpi.comnih.govembopress.org. These studies often involve assessing the inhibition of viral replication or entry into host cells, with results typically presented as IC50 or EC50 values plos.orgnih.gov. However, specific detailed research findings on the in vitro antiviral activity of this compound against Dengue virus or HIV-1 were not found in the conducted searches plos.orgscielo.brresearchgate.netnih.govresearchgate.netmdpi.comnih.govembopress.org.

Enzyme Modulation and Inhibition Studies (e.g., Butyrylcholinesterase Inhibition)

Enzyme modulation and inhibition studies are crucial for understanding the biochemical mechanisms of compounds and their potential therapeutic uses, particularly in neurodegenerative diseases like Alzheimer's disease, where butyrylcholinesterase (BChE) inhibition is a therapeutic strategy ugr.esrsc.orgcm-uj.krakow.plnih.gov. Many compounds and extracts are evaluated for their ability to inhibit BChE, with their potency quantified by IC50 values ugr.esrsc.orgcm-uj.krakow.plnih.gov. However, specific detailed research findings on the inhibition of butyrylcholinesterase by this compound were not found in the conducted searches ugr.esrsc.orgcm-uj.krakow.plnih.gov.

Other Investigated Biological Activities in Preclinical Contexts (e.g., Anti-inflammatory, Analgesic from source extracts)

Preclinical investigations often explore a broad range of biological activities, including anti-inflammatory and analgesic properties, which can be derived from natural sources or synthetic compounds nih.govresearchgate.netslideshare.netnih.govpensoft.netijpras.comslideshare.netnih.govresearchgate.netfrontiersin.org. These activities are typically evaluated using various in vitro and in vivo models that mimic inflammatory or pain conditions nih.govresearchgate.netslideshare.netnih.govpensoft.netijpras.comslideshare.netnih.govresearchgate.net. While many plant extracts and their isolated constituents are studied for such effects, specific detailed research findings indicating anti-inflammatory or analgesic activities of this compound, particularly from source extracts, were not found in the conducted searches nih.govresearchgate.netslideshare.netnih.govpensoft.netijpras.comslideshare.netnih.govresearchgate.net.

Structure Activity Relationship Sar Studies and Molecular Modeling

Correlating Structural Features with Biological Activities

The biological activities of Norlaureline and its analogues are intrinsically linked to their specific structural features. This compound, a benzylisoquinoline alkaloid, is characterized by its unique carbon-nitrogen ring system. jscimedcentral.com Studies on various alkaloids, including this compound, found in Annona squamosa have revealed a range of pharmacological activities, such as anti-tumor, anti-inflammatory, antioxidant, antidiabetic, antimicrobial, and antiviral properties. researchgate.net

For instance, the presence of specific functional groups and their positions on the this compound scaffold can significantly influence its interaction with biological targets. While direct detailed SAR data for this compound itself correlating specific features to a wide array of biological activities is not extensively detailed in the provided snippets, general principles of SAR apply. For other compounds, it has been observed that electron-donating groups at certain positions can enhance anti-inflammatory, antioxidant, and antiulcer activities. nih.gov Similarly, the presence of hydrophilic substituents on a phenyl ring can facilitate interaction with polar amino acid residues, while an aromatic moiety is crucial for hydrophobic interactions, both contributing to bioactivity. iomcworld.com

This compound and xylopine (B1219430), for example, share similar chemical structures, differing only in the position of a methoxy (B1213986) group. This subtle structural difference can lead to variations in their biological profiles, highlighting the importance of stereochemistry and substituent placement in SAR. scribd.com

Role of Chemical Modifications on Bioactivity Profiles (e.g., O-methylation)

Chemical modifications, such as O-methylation, play a crucial role in modulating the bioactivity profiles of natural compounds, including alkaloids. O-methylation involves the addition of a methyl group to a hydroxyl (-OH) group. This modification can alter a compound's lipophilicity, metabolic stability, and ability to interact with biological targets. mdpi.com

In the context of alkaloid biosynthesis, O-methylation is a key step. For example, in the biosynthesis of Amaryllidaceae alkaloids, an O-methyltransferase (OMT) enzyme, NpOMT, catalyzes the O-methylation of norbelladine (B1215549), preferentially at the 4'-O position, yielding 4'-O-methylnorbelladine. This methylated intermediate is a pivotal compound, serving as a substrate for further enzymatic reactions that lead to various core ring skeletons, such as galanthamine-, lycorine-, and crinine-type alkaloids. nih.gov This enzymatic methylation is known for its selectivity and occurs under milder conditions compared to chemical synthesis. nih.gov

While specific details on how O-methylation directly impacts this compound's bioactivity are not explicitly provided in the search results, the general principle suggests that such modifications can significantly influence its pharmacological properties. Methylated flavonoids, for instance, have shown enhanced medicinal efficacy due to improved intestinal absorption and increased metabolic stability. mdpi.com Similarly, 2'-O-methylation of RNA can affect its structural stability and translation efficiency, demonstrating the broad impact of methylation on biological processes. nih.govnih.govplos.org

Computational Chemistry and Molecular Docking in SAR Analysis

Computational chemistry and molecular docking are indispensable tools in modern SAR analysis and drug discovery. sarjournal.comopenaccessjournals.com These in silico methods allow researchers to predict and analyze the interactions between small molecules (ligands like this compound or its analogues) and their macromolecular targets, typically proteins. sarjournal.comopenaccessjournals.com

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target. sarjournal.comopenaccessjournals.com This provides insights into the binding modes and structural dynamics that govern complex formation. sarjournal.com For example, molecular docking studies have been used to investigate the binding mechanisms of various inhibitors with target proteins, identifying key residues involved in interactions and predicting binding energies. nih.govmdpi.comnih.govchemrxiv.org

The process often involves:

Target preparation: Obtaining the crystal structure of the target protein (e.g., from databases like PDB) and preparing it for docking by removing water molecules and assigning protonation states. mdpi.com

Ligand optimization: Optimizing the geometry of potential inhibitors. mdpi.com

Docking simulation: Running simulations to predict how the ligand fits into the protein's binding pocket, often generating multiple conformations and scoring them based on binding affinity. nih.govmdpi.com

Interaction analysis: Analyzing the 3D docked configurations and 2D interaction maps to identify hydrogen bonds, hydrophobic interactions, and other crucial contacts between the ligand and the target. nih.govmdpi.com

Molecular dynamics (MD) simulations often complement molecular docking by providing a more comprehensive understanding of the protein-ligand complex, accounting for solvent effects and conformational changes over time. mdpi.comnih.govchemrxiv.org This combined approach enhances the reliability of in silico predictions for SAR analysis and drug design. mdpi.comnih.gov

Design Principles for Novel this compound Analogues with Enhanced Potency

The insights gained from SAR studies and computational modeling are crucial for designing novel this compound analogues with enhanced potency or modified bioactivity profiles. The design principles are often guided by understanding the critical structural features and interactions identified through SAR and docking analyses. wikipedia.org

Key design principles include:

Identification of pharmacophores: Determining the essential spatial and electronic features of the molecule required for optimal biological activity. Computational workflows can generate pharmacophores from docked poses of known active compounds. nih.gov

Strategic modifications: Introducing specific chemical modifications (e.g., adding or removing functional groups, changing the position of substituents, or altering the stereochemistry) to improve binding affinity, selectivity, or other desired properties. For instance, in other compound classes, electron-donating groups or specific hydrophilic/hydrophobic moieties have been shown to enhance activity. nih.goviomcworld.com

Scaffold hopping and lead optimization: Using the this compound core as a scaffold and exploring variations to identify new chemical entities with improved properties. This can involve replacing parts of the molecule while maintaining key interactions or optimizing existing substituents. chemrxiv.org

Computational screening: Employing virtual screening techniques, often coupled with molecular docking and ADME (Absorption, Distribution, Metabolism, Excretion) filtering, to identify promising candidates from large chemical libraries. nih.govchemrxiv.org This allows for a rapid and cost-effective identification of potential analogues before experimental synthesis.

Validation with molecular dynamics: Confirming the stability and binding efficiency of designed analogues through molecular dynamics simulations, which provide a more dynamic view of the ligand-protein interactions. nih.govchemrxiv.org

By systematically correlating structural changes with biological outcomes and leveraging computational tools, researchers can rationally design this compound analogues with tailored pharmacological properties, contributing to the development of new therapeutic agents.

Advanced Analytical Methodologies for Research

Chromatographic-Mass Spectrometric Coupling Techniques for Complex Mixtures

Chromatographic-mass spectrometric (C-MS) coupling techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the analysis of complex mixtures, particularly in natural product research where Norlaureline is often found. These techniques enable the separation, identification, and quantification of individual compounds within a complex matrix.

Detailed Research Findings: this compound has been identified in the alkaloidal fraction of Annona squamosa leaves using LC-MS analysis. This method allowed for the detection of this compound alongside other alkaloids such as corydine, sanjoinine, norcodeine, oxanalobine, and aporphine (B1220529). researchgate.netpsu.ac.th The use of LC-MS/MS (tandem mass spectrometry) provides enhanced sensitivity and specificity, allowing for the simultaneous quantitation and characterization of compounds even at low concentrations. nih.gov

While GC-MS is commonly used for volatile compounds, it has also been employed in the analysis of Annona squamosa leaf oil, yielding numerous compounds including sesquiterpenes and isoquinoline (B145761) alkaloids. ijpsr.comasianpubs.org Although this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, the technique is crucial for profiling other components in the same botanical sources.

Data Table: Alkaloids Identified in Annona squamosa Leaves via LC-MS

| Compound Name | Analytical Technique | Source Part | Reference |

| This compound | LC-MS | Leaves | researchgate.netpsu.ac.th |

| Corydine | LC-MS | Leaves | researchgate.netpsu.ac.th |

| Sanjoinine | LC-MS | Leaves | researchgate.net |

| Norcodeine | LC-MS | Leaves | researchgate.netpsu.ac.th |

| Oxanalobine | LC-MS | Leaves | researchgate.netpsu.ac.th |

| Aporphine | LC-MS | Leaves | researchgate.netpsu.ac.th |

High-Resolution Imaging Techniques in Biological Assays (e.g., Scanning Electron Microscopy for Cell Morphology)

High-resolution imaging techniques are crucial for visualizing the morphological and ultrastructural changes induced by chemical compounds in biological systems. Scanning Electron Microscopy (SEM) is particularly valuable for observing surface topography and cellular morphology at a microscopic level.

Detailed Research Findings: In studies investigating the antibacterial activity of alkaloidal fractions from Annona squamosa leaves, which contain this compound, SEM analysis was employed to examine the effects on bacterial cells. The results revealed significant morphological changes in the cell walls of targeted bacterial cells, including swelling, rupture, and subsequent lysis, indicating the mode of action of these alkaloid components. researchgate.netpsu.ac.th This demonstrates how high-resolution imaging provides direct visual evidence of a compound's impact on cellular structures. Other high-content imaging systems also allow for high-speed automated imaging and analysis of various biological conditions, including cell counting and morphology. lunenfeld.caaracelibio.comuniv-paris13.fridea-bio.com

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for the structural elucidation and characterization of chemical compounds, providing mechanistic insights into their properties and interactions. researchgate.netnih.govimgroupofresearchers.com

Detailed Research Findings: The structure of this compound was established through the interpretation of various spectroscopic data, including optical rotation, UV, IR, Proton Nuclear Magnetic Resonance (PMR), and mass spectral data of its N-acetyl derivatives. nih.gov This comprehensive approach allows for the determination of the compound's functional groups (IR), electronic transitions and conjugation (UV), and detailed atomic connectivity and stereochemistry (NMR).

UV-Vis Spectroscopy: Provides information on the electronic transitions within the molecule, often indicating the presence of conjugated systems or chromophores. imgroupofresearchers.com For a compound like this compound, characteristic absorption patterns in the UV region would contribute to its identification and purity assessment.

IR Spectroscopy: Yields a "fingerprint" of the molecule, revealing the presence of specific functional groups (e.g., O-H, N-H, C=O stretches) through their characteristic vibrational frequencies. nih.govimgroupofresearchers.com This is vital for confirming the presence of hydroxyl, methoxy (B1213986), and amine groups in this compound.

NMR Spectroscopy (¹H NMR, ¹³C NMR): Offers detailed insights into the molecular skeleton, including the number and types of hydrogen and carbon atoms, their chemical environments, and their connectivity. nih.govimgroupofresearchers.com This is crucial for confirming the proposed structure and stereochemistry of this compound, differentiating it from isomers like xylopine (B1219430) which only differ in methoxy group position. scite.ai

Data Table: Spectroscopic Techniques for this compound Structure Elucidation

| Spectroscopic Technique | Information Provided | Application for this compound | Reference |

| UV-Vis Spectroscopy | Electronic transitions, conjugation | Identification, purity | nih.gov |

| IR Spectroscopy | Functional groups, vibrational frequencies | Functional group confirmation | nih.gov |

| PMR (¹H NMR) | Hydrogen atom environments, connectivity, stereochemistry | Detailed structural elucidation | nih.gov |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular formula, structural fragments | nih.gov |

In Silico Approaches for Compound Profiling and Interaction Prediction

In silico (computational) approaches play a significant role in modern drug discovery and research by enabling rapid screening, compound profiling, and the prediction of molecular interactions without the need for extensive laboratory experiments. These methods include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction. nih.govnih.govresearchgate.netbiotech-asia.orgmdpi.comfrontiersin.org

Detailed Research Findings: this compound has been included in computational studies to predict its potential interactions with biological targets. For instance, in a molecular docking study aimed at identifying potential inhibitors for platelet-derived growth factor receptor beta (PDGFRβ), this compound was among the phytochemicals screened. It exhibited a binding affinity of -9.6 kcal/mol, indicating a strong predicted interaction with the target protein. nih.govresearchgate.net Molecular docking helps to predict the binding orientation and affinity of small molecules to target proteins, providing insights into their potential activity. nih.govnih.govijpsr.comthepharmajournal.com

Furthermore, in silico ADMET profiling and bioavailability predictions are often conducted to assess the drug-likeness and pharmacokinetic properties of compounds like this compound. nih.govnih.govmdpi.comresearchgate.netscribd.com While specific ADMET data for this compound itself were not detailed in the provided search results, such analyses are standard for compounds identified as potential therapeutic agents. QSAR models, which establish mathematical relationships between molecular structure and biological activity, are also used to predict activity and guide drug design. frontiersin.orgufpb.br

Data Table: In Silico Prediction for this compound

| In Silico Method | Target/Application | Predicted Value (if available) | Reference |

| Molecular Docking | PDGFRβ inhibition | Binding Affinity: -9.6 kcal/mol | nih.govresearchgate.net |

| ADMET Profiling | Pharmacokinetics, toxicity | (General application for drug candidates) | nih.govnih.govmdpi.comresearchgate.netscribd.com |

| QSAR Modeling | Structure-activity relationships | (General application for drug candidates) | frontiersin.orgufpb.br |

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Unexplored Biosynthetic Pathways and Enzymes

Understanding the complete biosynthetic pathway of Norlaureline is a crucial area for future research. This compound is an aporphine (B1220529) alkaloid, and its presence has been confirmed in plants such as Annona squamosa and Guatteria elata. While the general pathways for alkaloid biosynthesis are known, the specific enzymatic steps and regulatory mechanisms leading to this compound remain largely unexplored. Research in this area would involve identifying the precursor molecules, characterizing the enzymes responsible for each transformation, and elucidating the genetic basis of these biosynthetic processes. This knowledge could facilitate the metabolic engineering of host organisms for sustainable and efficient production of this compound, or provide insights into the biosynthesis of other structurally related natural products.

Development of Advanced Synthetic Routes for Scalable Production

The isolation of natural products like this compound from their plant sources can be challenging, often yielding limited quantities. Therefore, the development of advanced and scalable synthetic routes is a significant future research direction. This involves "route scouting," a systematic investigation of alternative synthetic pathways for producing a target compound. This process not only seeks the most cost-effective and efficient route but also considers factors such as yield, purity, and scalability. Key considerations for scalable production include optimizing reaction protocols, addressing conversion and selectivity, and minimizing waste, aligning with green chemistry principles. Research efforts would focus on designing novel synthetic methodologies, utilizing modern technologies, and evaluating factors such as raw material costs, selectivity, and process safety. Performing demo batches on a 10s to 100s gram scale is essential to test the robustness of novel syntheses, enabling a smoother transition to commercial manufacturing.

Discovery of Novel Molecular Targets and Signaling Pathways in Preclinical Models

Identifying the specific molecular targets and signaling pathways through which this compound exerts its biological effects is paramount for its preclinical development. In silico studies have indicated this compound's potential interaction with targets such as HIV-1 protease and the estrogen receptor alpha (ERα) protein, suggesting possible antiviral and anticancer activities, respectively. Future research needs to validate these predicted interactions through rigorous in vitro and in vivo preclinical models. The process of preclinical drug target validation aims to increase confidence that a particular molecular target is key or causative for pathogenic mechanisms in a disease. This involves employing techniques such as target engagement assays, proteomics, and transcriptomics to confirm direct binding and downstream cellular responses. Furthermore, exploring novel, previously uncharacterized molecular targets and their associated signaling pathways could uncover new therapeutic applications for this compound. This includes investigating its impact on various cellular processes, such as cell proliferation, apoptosis, inflammation, and angiogenesis, which are often modulated by natural products.

Preclinical Investigations of New Biological Activities and Therapeutic Potential

Building upon the initial in silico findings, extensive preclinical investigations are required to fully characterize this compound's biological activities and therapeutic potential. Natural products, including alkaloids, are known for a broad spectrum of pharmacological effects. For this compound, this would involve:

Antiviral Activity: Further in vitro studies against HIV-1 and other viruses, followed by in vivo models, to confirm and elucidate the mechanism of its potential anti-HIV activity.

Anticancer Efficacy: Detailed in vitro and in vivo studies in various breast cancer cell lines and animal models to validate its potential targeting of ERα and explore other potential anticancer mechanisms, such as induction of apoptosis, cell cycle arrest, or inhibition of angiogenesis.

Other Potential Activities: Given its origin from plants with diverse medicinal uses, this compound could possess other biological activities, including anti-inflammatory, antioxidant, or neuroprotective properties. Preclinical studies would involve a range of pharmacological assays and disease models to identify and characterize these effects.

Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its pharmacodynamic profile (how it affects the body), is crucial for assessing its therapeutic viability and guiding further development.

These preclinical investigations are essential to strengthen confidence in this compound's safety and efficacy before any potential progression to clinical trials.

Application of Chemoinformatics and Artificial Intelligence in this compound Research

The integration of chemoinformatics and artificial intelligence (AI) offers powerful tools to accelerate and optimize this compound research. These computational approaches can significantly enhance various stages of the drug discovery process:

Virtual Screening: AI-driven virtual screening can rapidly identify potential molecular targets for this compound and predict its binding affinity to a vast array of proteins, guiding experimental validation.

De Novo Molecular Design: AI algorithms can be used to design novel this compound analogs with improved potency, selectivity, or pharmacokinetic properties, by exploring chemical space more efficiently than traditional methods.

Synthesis Prediction: AI can assist in predicting optimal synthetic routes for this compound and its derivatives, considering factors such as yield, cost, and environmental impact, thereby streamlining the development of scalable production methods.

Biosynthesis Prediction: Chemoinformatics tools can aid in mapping and predicting the enzymatic steps involved in this compound's biosynthesis, helping to identify unexplored pathways and enzymes.

Data Analysis and Visualization: AI and data science techniques are crucial for analyzing large datasets generated from high-throughput screening, omics studies, and preclinical trials, extracting meaningful insights into this compound's biological effects and mechanisms of action.

The application of AI in chemoinformatics is becoming a critical part of drug discovery processes, enabling researchers to mine chemical information from large compound databases and develop drugs at a much faster rate.

Q & A

Q. What experimental methodologies are recommended for confirming the chemical structure of Norlaureline?

To confirm this compound's structure, employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for elucidating carbon-hydrogen frameworks.

- Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns.

- X-ray Crystallography for absolute stereochemical confirmation.

Ensure protocols are detailed with reagent purity, instrumentation parameters, and sample preparation steps to enable reproducibility .

Q. How should researchers design in vitro assays to assess this compound’s pharmacological activity?

- Use dose-response experiments to establish efficacy thresholds (e.g., IC₅₀ values).

- Include positive and negative controls (e.g., known inhibitors/agonists) to validate assay conditions.

- Standardize cell lines or enzyme sources to minimize variability.

- Adhere to preclinical reporting guidelines (e.g., NIH protocols for biological replicates) to ensure ethical and methodological rigor .

Q. What statistical approaches are critical for analyzing this compound’s bioactivity data?

- Apply ANOVA or t-tests for comparing treatment groups, ensuring normality and homogeneity of variance.

- Use dose-response curve fitting (e.g., Hill equation) for potency analysis.

- Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni).

Avoid overreliance on p-values; emphasize effect sizes and biological relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological effects across studies?

- Conduct systematic reviews to identify confounding variables (e.g., assay conditions, solvent effects).

- Perform meta-analyses to quantify effect heterogeneity and publication bias.

- Validate findings through independent replication studies with blinded protocols.

Frame the investigation using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What strategies optimize this compound’s extraction yield from natural sources while maintaining stability?

- Compare extraction solvents (e.g., methanol vs. supercritical CO₂) using a factorial design to assess yield and degradation.

- Monitor stability via accelerated degradation studies (e.g., varying pH, temperature) with HPLC quantification.

- Apply response surface methodology (RSM) to model optimal extraction parameters.

Document all steps for reproducibility, including raw material sourcing and equipment specifications .

Q. How can computational models predict this compound’s interactions with biological targets?

- Use molecular docking simulations (e.g., AutoDock Vina) to identify binding poses.

- Validate predictions with molecular dynamics (MD) simulations to assess binding stability.

- Cross-reference results with pharmacophore mapping to prioritize in vitro testing.

Ensure force field parameters and solvent models are explicitly stated in methodologies .

Q. What experimental designs are suitable for investigating this compound’s mechanism of action in complex systems?

- Employ multi-omics approaches (e.g., transcriptomics, proteomics) to map pathway interactions.

- Integrate knockout/knockdown models (e.g., CRISPR/Cas9) to validate target specificity.

- Utilize time-resolved assays to capture dynamic cellular responses.

Align hypotheses with existing mechanistic theories to contextualize findings .

Q. How should researchers address variability in this compound’s pharmacokinetic profiles across animal models?

- Conduct allometric scaling to extrapolate dosing between species.

- Use compartmental modeling (e.g., non-linear mixed-effects) to account for inter-individual variability.

- Include bile-duct cannulated models to assess enterohepatic recirculation.

Report all physiological parameters (e.g., body weight, fasting status) to enhance cross-study comparability .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility in this compound’s synthetic protocols?

- Provide detailed reaction conditions (temperature, solvent ratios, catalyst loading).

- Include spectroscopic raw data (e.g., NMR FID files) in supplementary materials.

- Validate purity via independent analytical labs using blinded samples.

Follow ICH guidelines for reporting impurities and degradation products .

Q. How can researchers mitigate bias in this compound’s preclinical efficacy studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.